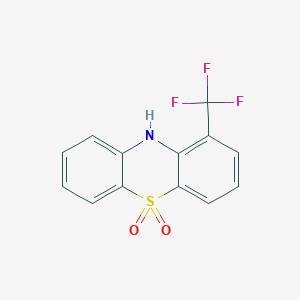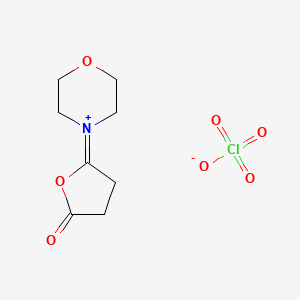
4-(5-Oxooxolan-2-ylidene)morpholin-4-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Oxooxolan-2-ylidene)morpholin-4-ium perchlorate is a chemical compound that features a morpholin-4-ium core with a 5-oxooxolan-2-ylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Oxooxolan-2-ylidene)morpholin-4-ium perchlorate typically involves the reaction of morpholine with an appropriate oxolanone derivative under controlled conditions. The reaction is often carried out in the presence of a strong acid, such as perchloric acid, to facilitate the formation of the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would include precise control of temperature, pressure, and reactant concentrations to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(5-Oxooxolan-2-ylidene)morpholin-4-ium perchlorate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction could produce more reduced forms of the original compound.
Scientific Research Applications
4-(5-Oxooxolan-2-ylidene)morpholin-4-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(5-Oxooxolan-2-ylidene)morpholin-4-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A related compound with a similar core structure but lacking the oxolan-2-ylidene substituent.
4-(5-Phenyl-3H-1,2,4-oxathiazol-3-ylidene)morpholin-4-ium: Another compound with a different substituent on the morpholin-4-ium core.
Uniqueness
4-(5-Oxooxolan-2-ylidene)morpholin-4-ium perchlorate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
61418-28-8 |
|---|---|
Molecular Formula |
C8H12ClNO7 |
Molecular Weight |
269.63 g/mol |
IUPAC Name |
5-morpholin-4-ium-4-ylideneoxolan-2-one;perchlorate |
InChI |
InChI=1S/C8H12NO3.ClHO4/c10-8-2-1-7(12-8)9-3-5-11-6-4-9;2-1(3,4)5/h1-6H2;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
UORJPZPUXKEQFA-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(=O)OC1=[N+]2CCOCC2.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-Pyrrol-2-one, 5-[(1,1-dimethylethyl)amino]-3,4-dihydro-4-phenyl-](/img/structure/B14583779.png)

![2,5-Dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B14583781.png)
![(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14583793.png)
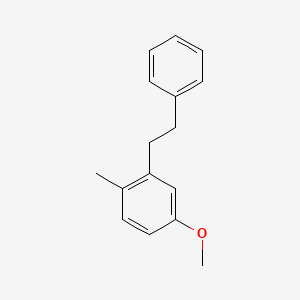
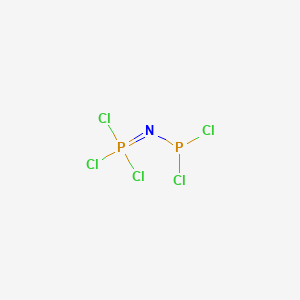
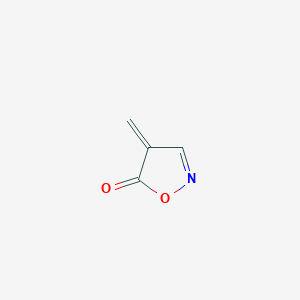
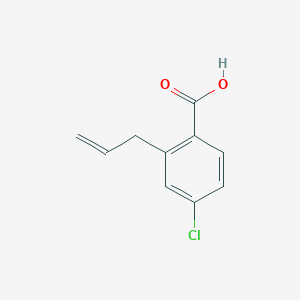
![2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol](/img/structure/B14583815.png)
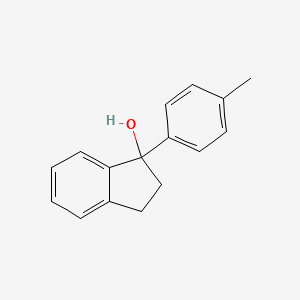
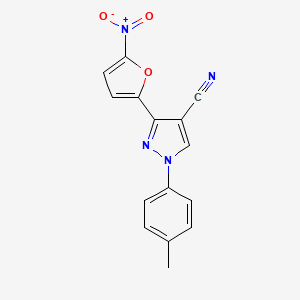
![1-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14583831.png)
